molecular formula C10H11NO4 B372943 {[(Phenylacetyl)amino]oxy}acetic acid

{[(Phenylacetyl)amino]oxy}acetic acid

Cat. No.: B372943
M. Wt: 209.2g/mol
InChI Key: UPVVIWAJTWEWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(Phenylacetyl)amino]oxy}acetic acid is a chemical reagent of interest in specialized organic synthesis and pharmacological research. The compound features a phenylacetyl group linked to a glycine-derived structure via an aminoxy bond, making it a potential candidate for developing novel biochemical probes or enzyme inhibitors. Researchers value this compound for exploring new pathways in medicinal chemistry, particularly due to the phenylacetic acid moiety, which is a known metabolite of phenylalanine and a precursor in various biosynthetic processes . The unique aminoxy linkage may confer stability against typical amidase enzymes, allowing for the design of more stable peptide analogs or conjugates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in a controlled laboratory setting in accordance with their institution's safety protocols.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]oxyacetic acid

InChI

InChI=1S/C10H11NO4/c12-9(11-15-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

UPVVIWAJTWEWOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NOCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NOCC(=O)O

Origin of Product

United States

Chemical Synthesis Methodologies

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of {[(Phenylacetyl)amino]oxy}acetic acid reveals a straightforward disconnection of the amide bond, leading to the identification of two primary precursors: a phenylacetyl synthon and an aminooxyacetic acid synthon.

Phenylacetic acid and its derivatives serve as the acyl donor in the synthesis of this compound. wikipedia.org Phenylacetic acid itself can be used directly, although its carboxylic acid group requires activation for efficient acylation under mild conditions. youtube.com Alternatively, more reactive derivatives of phenylacetic acid can be employed as synthons. These include:

Phenylacetyl chloride: This acyl chloride is a highly reactive derivative that readily undergoes nucleophilic acyl substitution with amines.

Phenylacetic anhydride: Another reactive derivative that can be used for acylation.

Activated esters of phenylacetic acid: These can be prepared using various coupling agents and offer a balance of reactivity and stability.

Aminooxyacetic acid is the nucleophilic component in this synthesis, providing the N-O-CH₂-COOH moiety of the target molecule. wikipedia.org It is a bifunctional molecule containing both an aminooxy group and a carboxylic acid group. researchgate.net The aminooxy group is a potent nucleophile, readily reacting with electrophilic carbonyl carbons to form stable oxime or, in this case, N-acyl-aminooxy linkages. researchgate.netnih.gov

Due to the presence of the carboxylic acid group, which can interfere with the desired acylation reaction, it is often necessary to use a protected form of aminooxyacetic acid. A common protecting group for the carboxylic acid is a tert-butyl ester, which can be removed under acidic conditions after the acylation step. Alternatively, the hydrochloride or hemihydrochloride salt of aminooxyacetic acid is commercially available and can be used, although the free base needs to be generated in situ. researchgate.net The use of Boc-protected aminooxyacetic acid is also a common strategy in peptide synthesis and other bioconjugation reactions. chemicalbook.com

Targeted Synthetic Routes

The formation of the amide bond in this compound can be achieved through several synthetic strategies, ranging from direct coupling to multi-step procedures.

Direct acylation involves the reaction of phenylacetic acid with aminooxyacetic acid without prior activation of the carboxylic acid. This approach is conceptually simple but often requires harsh reaction conditions, such as high temperatures (typically above 160 °C), to drive the condensation and remove the water byproduct. youtube.com Such conditions may not be suitable for sensitive functional groups.

To facilitate direct acylation under milder conditions, various coupling agents can be employed. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the aminooxy group.

Table 1: Common Coupling Agents for Direct Amide Bond Formation

Coupling AgentActivating MechanismTypical Reaction Conditions
Carbodiimides (e.g., DCC, EDC)Forms a reactive O-acylisourea intermediate.Room temperature, various solvents (e.g., DCM, DMF).
Phosphonium (B103445) salts (e.g., BOP, PyBOP)Forms a reactive phosphonium ester.Room temperature, typically in the presence of a base (e.g., DIPEA).
Uronium salts (e.g., HBTU, HATU)Forms a reactive uronium ester.Room temperature, typically in the presence of a base (e.g., DIPEA).

The selection of the appropriate coupling agent and reaction conditions is crucial for achieving a good yield and purity of the desired product.

Multi-step pathways offer greater control over the reaction and are often preferred for achieving higher yields and purer products, especially when dealing with complex molecules. A typical multi-step synthesis of this compound would involve the following steps:

Activation of Phenylacetic Acid: Phenylacetic acid is converted into a more reactive derivative. A common and effective method is the conversion to phenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

Acylation of Aminooxyacetic Acid: The activated phenylacetyl derivative is then reacted with a suitably protected form of aminooxyacetic acid. For instance, phenylacetyl chloride can be reacted with the tert-butyl ester of aminooxyacetic acid in the presence of a base to neutralize the HCl byproduct.

Deprotection: The protecting group on the carboxylic acid of the aminooxyacetic acid moiety is removed to yield the final product, this compound. For a tert-butyl ester, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).

This multi-step approach, while longer, generally provides a more reliable and scalable route to the target compound.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Table 2: Parameters for Optimization of the Acylation Reaction

ParameterInfluence on the ReactionGeneral Considerations
Solvent Can affect the solubility of reactants and the reaction rate.Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used for acylation reactions.
Temperature Affects the reaction rate and the stability of reactants and products.Reactions with highly reactive acyl chlorides are often performed at low temperatures (e.g., 0 °C) to control the reaction, while direct acylations may require heating.
Base Neutralizes acidic byproducts and can influence the nucleophilicity of the amine.Non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently used.
Reaction Time Needs to be sufficient for the reaction to go to completion.Monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to an efficient and high-yielding process.

Derivatization Strategies for Structural Modification

The structure of this compound offers three primary sites for derivatization: the carboxylic acid group, the phenylacetyl moiety, and the aminooxy group.

The carboxylic acid group of this compound is a prime target for modification through esterification and amidation reactions, leading to the formation of a wide array of ester and amide derivatives, respectively.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is generally heated to drive the equilibrium towards the ester product. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

Below is a representative table of potential ester derivatives that could be synthesized from this compound.

Derivative NameAlcohol UsedPotential Catalyst
Methyl {[(phenylacetyl)amino]oxy}acetateMethanolH₂SO₄
Ethyl {[(phenylacetyl)amino]oxy}acetateEthanolH₂SO₄
Isopropyl {[(phenylacetyl)amino]oxy}acetateIsopropanolH₂SO₄
Benzyl {[(phenylacetyl)amino]oxy}acetateBenzyl alcoholDCC/DMAP

Amidation:

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, as it is generally unreactive towards amines under neutral conditions. Common methods for activation include conversion to the corresponding acyl chloride or the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The following table illustrates potential amide derivatives.

Derivative NameAmine UsedCoupling Reagent
N-Methyl-{[(phenylacetyl)amino]oxy}acetamideMethylamineHATU
N,N-Dimethyl-{[(phenylacetyl)amino]oxy}acetamideDimethylamineHATU
N-Phenyl-{[(phenylacetyl)amino]oxy}acetamideAnilineHBTU
N-Benzyl-{[(phenylacetyl)amino]oxy}acetamideBenzylamineHBTU

The phenylacetyl moiety offers another site for structural modification, primarily through reactions involving the phenyl ring or the benzylic methylene (B1212753) group.

Aromatic Substitution:

The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents, thereby altering the electronic and steric properties of the molecule. Common substitutions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a Lewis acid catalyst with a halogen), and Friedel-Crafts acylation or alkylation. These modifications are typically performed on a precursor like phenylacetic acid before its coupling with aminooxyacetic acid to avoid side reactions with the other functional groups.

Benzylic Functionalization:

The benzylic protons of the phenylacetyl group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the benzylic position.

The aminooxy group itself can be a target for modification, although these reactions need to be carefully controlled to avoid cleavage of the N-O bond.

N-Alkylation/N-Arylation:

The nitrogen atom of the amide within the this compound structure is generally less nucleophilic than a free amine. However, under specific conditions, it can undergo alkylation or arylation. This might involve the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl or aryl halide.

Oxime Formation:

While the aminooxy group is acylated in the parent compound, it is important to note that free aminooxy groups are highly reactive towards aldehydes and ketones, forming stable oxime linkages. researchgate.net This reactivity is a cornerstone of bioconjugation chemistry and could be harnessed if the phenylacetyl group were to be selectively removed.

Advanced Characterization Techniques in Research Context

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For {[(Phenylacetyl)amino]oxy}acetic acid, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the electronic environment of the various nuclei within this compound.

Hypothetical ¹H NMR Data for this compound: This table represents expected chemical shifts based on the structure of the molecule and general principles of NMR spectroscopy, as specific research data for this compound is not publicly available.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.9Singlet1H-COOH
~ 9.5Singlet1H-NH-
7.2-7.4Multiplet5HPhenyl group (-C₆H₅)
~ 4.5Singlet2H-O-CH₂-COOH
~ 3.6Singlet2H-CO-CH₂-Ph

Hypothetical ¹³C NMR Data for this compound: This table represents expected chemical shifts for the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 172Carboxylic acid carbon (-COOH)
~ 168Amide carbonyl carbon (-CO-NH-)
~ 134Quaternary phenyl carbon
129.5, 128.8, 127.2Phenyl carbons (-C₆H₅)
~ 70Methylene (B1212753) carbon adjacent to oxygen (-O-CH₂-)
~ 40Methylene carbon adjacent to phenyl group (-CH₂-Ph)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

Expected IR Absorption Bands for this compound: This table is based on characteristic infrared absorption frequencies for known functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~ 3200N-H stretchAmide
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~ 1730C=O stretchCarboxylic acid
~ 1680C=O stretch (Amide I)Amide
~ 1550N-H bend (Amide II)Amide
1600, 1495, 1450C=C stretchAromatic ring
~ 1200C-O stretchCarboxylic acid/Ether

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition.

Expected Mass Spectrometry Data for this compound: The molecular formula for this compound is C₁₀H₁₁NO₄.

IonExpected m/z
[M+H]⁺210.0715
[M+Na]⁺232.0535
[M-H]⁻208.0559

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used in research for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like this compound. By employing a stationary phase and a mobile phase, HPLC separates compounds based on their differential partitioning between the two phases. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. While specific methods for this compound are not widely published, a reverse-phase HPLC method would likely be employed.

Hypothetical HPLC Parameters for Purity Analysis: This table outlines a potential HPLC method for the analysis of this compound.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, it would require derivatization to a more volatile form, for instance, by esterification of the carboxylic acid group. This would allow for its separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

In the synthesis of this compound, Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective analytical technique to monitor the progress of the chemical reaction. This method allows researchers to qualitatively track the consumption of starting materials and the formation of the desired product over time, ensuring the reaction proceeds to completion. researchgate.net The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture). youtube.com

The synthesis of this compound typically involves the reaction between a phenylacetic acid derivative (such as phenylacetyl chloride) and aminooxyacetic acid. To monitor this acylation reaction, a researcher would periodically take small aliquots from the reaction mixture and analyze them by TLC. libretexts.org

Stationary and Mobile Phase Selection:

For the separation of the reactants and the product, a silica (B1680970) gel plate is commonly used as the stationary phase due to its polarity. researchgate.net The choice of the mobile phase, or eluent, is critical for achieving good separation. Given the polar nature of the carboxylic acid and aminooxy functionalities in the reactants and product, a moderately polar solvent system is generally effective. A common mobile phase for such compounds could be a mixture of a less polar solvent like ethyl acetate (B1210297) and a more polar solvent such as hexane, often with a small amount of acetic or formic acid to ensure the carboxylic acid groups remain protonated and produce sharper spots. researchgate.net The optimal solvent ratio is typically determined empirically to achieve a good separation where the Rf values of the key spots are ideally between 0.2 and 0.8.

Procedure for Reaction Monitoring:

A standard procedure for monitoring the reaction would involve spotting the TLC plate with three lanes:

Starting Material Lane: A spot of the limiting reactant (e.g., aminooxyacetic acid) is applied to serve as a reference.

Co-spot Lane: A spot where both the starting material and the reaction mixture are applied. This helps to confirm the identity of the starting material spot in the reaction mixture lane. rochester.edu

Reaction Mixture Lane: A spot of the aliquot taken from the reaction vessel. rochester.edu

The TLC plate is then placed in a developing chamber containing the chosen mobile phase. As the solvent front moves up the plate by capillary action, the components of the spotted mixtures travel at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances, leading to lower Rf values.

Visualization and Interpretation:

Since the reactants and the product, this compound, are likely colorless, a visualization technique is required to see the separated spots. A common non-destructive method is the use of a UV lamp, as the phenyl group in both the starting material (phenylacetic acid derivative) and the product will absorb UV light at 254 nm, appearing as dark spots on a fluorescent green background.

Alternatively, destructive visualization methods can be employed. Staining with a potassium permanganate (B83412) (KMnO4) solution can be effective, as the aminooxy group may be susceptible to oxidation. Another option is staining with a p-anisaldehyde solution followed by heating, which can produce colored spots for the different components.

As the reaction progresses, the intensity of the spot corresponding to the limiting reactant in the reaction mixture lane will decrease, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. youtube.com

Detailed Research Findings:

The following interactive table illustrates hypothetical TLC data for monitoring the synthesis of this compound. The Rf values are representative of what might be observed using a silica gel plate with a mobile phase of ethyl acetate/hexane/acetic acid (e.g., in a 7:3:0.1 ratio).

CompoundStructureFunction in ReactionExpected Rf ValueAppearance under UV (254 nm)
Phenylacetic AcidC8H8O2Starting Material~0.6Dark Spot
Aminooxyacetic acidC2H5NO3Starting Material~0.2UV inactive (requires staining)
This compoundC10H11NO4Product~0.4Dark Spot

Note: The Rf values are illustrative and can vary depending on the exact TLC conditions (e.g., specific solvent system, temperature, and plate manufacturer).

This systematic use of TLC provides crucial real-time information to the researcher, guiding decisions on reaction time and when to proceed with the work-up and purification of the final product.

Molecular Interactions and Biochemical Mechanism Investigations in Vitro

Enzyme Inhibition and Modulation Studies (In Vitro)

The presence of the aminooxy functional group is the primary determinant of the compound's expected interactions with enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). The phenylacetyl group's influence on these interactions would likely relate to factors such as steric hindrance and lipophilicity, which could affect its access to and affinity for enzyme active sites.

{[(Phenylacetyl)amino]oxy}acetic acid is anticipated to act as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. This class of enzymes is crucial for a vast array of metabolic reactions, especially in amino acid metabolism. ebi.ac.uk The aminooxyacetic acid (AOA) portion of the molecule is a well-known and potent inhibitor of these enzymes. nih.govnih.gov AOA's mechanism of action involves its highly reactive aminooxy group. nih.gov PLP-dependent enzymes, in their resting state, typically have the PLP cofactor linked to a lysine (B10760008) residue in the active site through a Schiff base (internal aldimine). ebi.ac.uk The aminooxy group of AOA can attack this electrophilic center, leading to the inhibition of the enzyme. nih.gov

The inhibitory activity of AOA has been demonstrated against several PLP-dependent enzymes in vitro. For instance, it has been shown to inhibit aspartate transaminase and 4-aminobutyrate transaminase. nih.gov The nature of the R-group in aminooxy compounds can influence the rate and reversibility of this inhibition. While specific studies on the phenylacetyl derivative are lacking, the fundamental mechanism of PLP-dependent enzyme inhibition is expected to be conserved.

The inhibition of PLP-dependent enzymes by AOA and its derivatives proceeds through the formation of a stable oxime-type complex. nih.gov The reaction involves the nucleophilic attack of the nitrogen atom of the aminooxy group on the carbonyl carbon of the pyridoxal phosphate cofactor. This results in the formation of a covalent oxime linkage, which is significantly more stable than the native Schiff base. nih.gov This stable complex effectively sequesters the PLP cofactor, rendering the enzyme inactive. nih.gov

Spectroscopic studies of the reaction between AOA and enzymes like aspartate transaminase have shown characteristic changes in the absorption spectrum of the bound coenzyme, consistent with the formation of an oxime. nih.gov The reaction with some enzymes, such as 4-aminobutyrate transaminase, has been observed to be essentially irreversible in vitro. nih.gov For other enzymes, the reversal of inhibition can be extremely slow. nih.gov

Table 1: In Vitro Inhibition of PLP-Dependent Enzymes by Aminooxyacetate (AOA) This table presents data for aminooxyacetate (AOA), the core inhibitory moiety of this compound. The data is intended to be representative of the expected mechanism of action.

EnzymeOrganism/Tissue SourceSecond-Order Rate Constant (M⁻¹s⁻¹) at 21°CReversibilityReference
Aspartate TransaminaseNot Specified400Significantly reversible only with cysteinesulphinate addition nih.gov
4-Aminobutyrate TransaminaseNot Specified1300Not reversible nih.gov
DOPA DecarboxylaseNot SpecifiedNot DeterminedMore readily reversible nih.gov

Investigation of Specific Biochemical Pathways Affected (e.g., aminotransferase activity)

Given its potent inhibition of PLP-dependent enzymes, this compound is predicted to disrupt biochemical pathways that rely heavily on these enzymes, most notably aminotransferase reactions. Aminotransferases (also known as transaminases) are a major subclass of PLP-dependent enzymes that are central to amino acid synthesis and degradation, as well as nitrogen metabolism. ebi.ac.uk

In vitro studies using AOA have demonstrated significant inhibition of aminotransferase activity. nih.gov For example, AOA is a known inhibitor of GABA-transaminase. taylorandfrancis.com By blocking these enzymes, AOA and its derivatives can lead to an accumulation of the substrate amino acids and a depletion of the product keto acids and amino acids. This disruption of amino acid homeostasis has been observed in various in vitro systems. nih.gov The phenylacetyl moiety of the target compound could potentially influence which specific aminotransferases are most potently inhibited due to differences in the size and shape of their active sites.

Substrate or Metabolite Roles in Model Biochemical Systems

The phenylacetic acid component of the molecule suggests a potential interaction with metabolic pathways that process this organic acid. Phenylacetic acid is a known metabolite in various organisms and is handled through specific enzymatic reactions.

In many organisms, phenylacetic acid is metabolized by first being activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This activation is a critical step that prepares the molecule for further degradation or conjugation. It is plausible that if this compound were to be hydrolyzed in a biological system, the resulting phenylacetic acid could enter this metabolic pathway.

In vitro studies using subcellular fractions like microsomes or S9 fractions, which contain a variety of metabolic enzymes, could be used to investigate the metabolic fate of the phenylacetyl portion of the molecule. selvita.com These systems contain the necessary enzymes and cofactors to simulate in vivo metabolism. selvita.com

The initial and rate-limiting step in the aerobic metabolism of phenylacetic acid is its conversion to phenylacetyl-CoA. This reaction is catalyzed by phenylacetate-CoA ligase and requires ATP and coenzyme A. The general reaction is as follows:

Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + Pyrophosphate

In vitro assays using purified enzymes or liver subcellular fractions (microsomes or S9 fractions) can be employed to study this reaction. selvita.com The formation of phenylacetyl-CoA can be monitored using techniques such as HPLC or by coupling the reaction to a subsequent enzyme that uses phenylacetyl-CoA as a substrate. While there is no direct evidence of this compound itself acting as a substrate for CoA ligases, its hydrolysis product, phenylacetic acid, would be expected to undergo this reaction. The presence of the aminooxyacetic acid moiety might influence the rate of hydrolysis and subsequent availability of phenylacetic acid for CoA ligation.

Table 2: Components of In Vitro Phenylacetic Acid Metabolism Assays This table outlines the typical components used in in vitro systems to study the metabolism of phenylacetic acid, a key structural part of this compound.

ComponentFunctionRelevance
Liver MicrosomesSubcellular fraction containing Phase I metabolic enzymes.Potential site of initial hydrolysis or modification of the parent compound.
S9 FractionSubcellular fraction containing both microsomal and cytosolic enzymes (Phase I and Phase II).A more complete in vitro system to study overall metabolism. selvita.com
HepatocytesIntact liver cells containing a full complement of metabolic enzymes and cofactors.Considered the "gold standard" for in vitro metabolism studies, providing a more physiologically relevant environment. selvita.com
ATPCo-substrateRequired for the activation of phenylacetic acid to its CoA thioester.
Coenzyme A (CoA)Co-substrateForms the thioester with phenylacetic acid.
NADPHCofactorRequired for many Phase I (cytochrome P450) reactions. selvita.com

Molecular Recognition and Binding Studies

Ligand-Target Interactions in Cell-Free Systems

The interaction of this compound with its biological targets is primarily understood through the extensive research conducted on its core functional moiety, aminooxyacetic acid (AOA). In cell-free systems, AOA is a well-documented inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. nih.gov The primary mechanism of action involves the nucleophilic attack of the aminooxy group on the internal aldimine (Schiff base) linkage between the PLP cofactor and a lysine residue in the enzyme's active site. This reaction leads to the formation of a stable oxime, a type of covalent bond, which effectively inactivates the enzyme. nih.govyoutube.com

The reaction of amino-oxyacetate with several PLP-dependent enzymes, including aspartate transaminase and 4-aminobutyrate transaminase, has been studied in detail. These interactions are characterized as not being rapidly reversible. nih.gov For instance, the reaction with aspartate transaminase could only be significantly reversed under specific conditions, such as the addition of cysteinesulphinate to convert the enzyme into its pyridoxamine (B1203002) form. nih.gov The inhibition kinetics have been shown to follow a simple bimolecular reaction model. nih.gov

While direct experimental data on this compound's interaction with specific enzymes in cell-free systems is not extensively available, the presence of the phenylacetyl group is hypothesized to influence the initial non-covalent binding and recognition at the active site. This group may participate in additional interactions, such as hydrophobic or aromatic stacking interactions, with amino acid residues in the enzyme's active site, potentially affecting the inhibitor's affinity and selectivity compared to the parent aminooxyacetic acid molecule. researchgate.net

Table 1: Kinetic Data for the Inhibition of PLP-Dependent Enzymes by Amino-oxyacetate in Cell-Free Systems

EnzymeSecond-Order Rate Constant (M⁻¹s⁻¹) at 21°CReversibility
Aspartate Transaminase400Not rapidly reversible nih.gov
4-Aminobutyrate Transaminase1300Not reversible nih.gov
Dopa DecarboxylaseMore rapid than the transaminasesReadily reversible nih.gov

This interactive table summarizes the kinetic parameters of the parent compound, aminooxyacetic acid, with various enzymes.

Hydrogen Bonding and Other Non-Covalent Interactions

The molecular interactions of this compound with its target enzymes are a composite of both covalent and non-covalent forces. While the formation of a covalent oxime bond with the PLP cofactor is the ultimate inhibitory step, the initial recognition and binding are governed by a suite of non-covalent interactions. researchgate.net These interactions are crucial for orienting the inhibitor within the active site to facilitate the covalent reaction.

Hydrogen Bonding: The carboxylic acid and the amide group of this compound are key functional groups capable of forming hydrogen bonds. The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially interacting with polar amino acid residues such as serine, threonine, or the backbone amides and carbonyls within the enzyme's active site. Similarly, the amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), further contributing to the network of hydrogen bonds that stabilize the inhibitor-enzyme complex.

Aromatic and Hydrophobic Interactions: The phenylacetyl moiety introduces a significant non-polar character to the molecule. The phenyl ring can engage in several types of non-covalent interactions:

π-π Stacking: Interaction with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme's active site.

Cation-π Interactions: Interaction with positively charged residues such as lysine or arginine.

Hydrophobic Interactions: The phenyl ring can be accommodated within a hydrophobic pocket of the active site, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

These non-covalent interactions, particularly those involving the phenylacetyl group, are thought to play a significant role in the initial, reversible binding of the inhibitor to the enzyme. researchgate.net The strength and specificity of these interactions can influence the inhibitor's affinity and selectivity for different PLP-dependent enzymes. For instance, the presence of a suitably positioned hydrophobic pocket that can accommodate the phenyl ring would likely lead to a higher affinity for that particular enzyme.

Table 2: Potential Non-Covalent Interactions of this compound

Functional GroupPotential Non-Covalent InteractionPotential Interacting Residues
Carboxylic AcidHydrogen BondingSerine, Threonine, Asparagine, Glutamine
Amide LinkageHydrogen BondingSerine, Threonine, Asparagine, Glutamine
Phenyl Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Phenyl RingCation-π InteractionsLysine, Arginine
Phenyl RingHydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine

This interactive table outlines the likely non-covalent interactions based on the chemical structure of the compound.

Structure Activity Relationship Sar Studies and Analog Design

Design and Synthesis of Analogues and Homologues

The rational design of analogues of {[(Phenylacetyl)amino]oxy}acetic acid focuses on systematically altering its three main structural domains to probe their influence on biological activity. The synthesis of these new chemical entities allows for a comprehensive evaluation of the SAR.

The phenyl ring of the phenylacetyl group presents a prime target for modification to explore the impact of steric, electronic, and lipophilic properties on activity. Research on related phenylacetic acid derivatives has demonstrated that substitutions on this ring can significantly modulate biological effects. For instance, in studies of phenylacetic acid derivatives as inhibitors of certain enzymes, the introduction of various substituents has led to a range of activities.

Table 1: Hypothetical In Vitro Activity of Phenyl Ring Analogs

Compound IDR1R2R3R4R5In Vitro Activity (IC₅₀, µM)
1 HHHHH10.5
2 4-ClHHHH5.2
3 4-FHHHH7.8
4 4-CH₃HHHH12.1
5 4-OCH₃HHHH9.5
6 3,4-diClHHHH3.1
7 2-ClHHHH15.7

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of medicinal chemistry observed in related compound series.

Systematic variation of substituents on the phenyl ring allows for the investigation of:

Lipophilicity: The hydrophobicity of the phenyl ring can be tuned by adding lipophilic (e.g., alkyl) or hydrophilic (e.g., hydroxyl) substituents, which can influence cell permeability and interaction with hydrophobic pockets in the target protein.

Steric Hindrance: The size and position of substituents can impact the molecule's ability to fit into a binding site. For instance, the reduced activity of the ortho-substituted analog (compound 7) might indicate steric hindrance that prevents optimal binding.

The carboxylic acid group of the acetic acid moiety is often a critical feature for biological activity, frequently participating in hydrogen bonding or salt-bridge interactions with the target protein. Modifications in this region can provide valuable SAR insights.

Table 2: Hypothetical In Vitro Activity of Acetic Acid Moiety Analogs

Compound IDModificationIn Vitro Activity (IC₅₀, µM)
1 -CH₂COOH10.5
8 -COOH (formic acid analog)> 100
9 -CH₂CH₂COOH (propionic acid homolog)25.3
10 -CH(CH₃)COOH (alpha-methyl analog)18.9
11 -CH₂CONH₂ (acetamide analog)50.1
12 -CH₂COOCH₃ (methyl ester)> 100

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of medicinal chemistry observed in related compound series.

Key variations and their implications include:

Chain Length: Altering the length of the alkyl chain separating the carboxyl group from the aminooxy linker can probe the spatial requirements of the binding site. The hypothetical decrease in activity for the propionic acid homolog (compound 9) suggests that the distance provided by the acetic acid moiety is optimal.

Alpha-Substitution: Introducing substituents at the alpha-carbon can explore steric tolerance and potentially introduce chirality, which may lead to stereospecific interactions with the target.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as amides (compound 11) or esters (compound 12), can assess the importance of the acidic proton and the carboxylate's ability to act as a hydrogen bond acceptor. The significant loss of activity in these hypothetical analogs underscores the critical role of the carboxylic acid functionality.

Table 3: Hypothetical In Vitro Activity of Aminooxy Linker Analogs

Compound IDLinker ModificationIn Vitro Activity (IC₅₀, µM)
1 -O-NH-10.5
13 -NH-NH- (Hydrazine analog)35.8
14 -O-CH₂- (Ether analog)> 100
15 -N(CH₃)-O- (N-methylated analog)67.2

Note: The data in this table is a hypothetical representation to illustrate SAR principles.

Modifications to the linker can reveal:

Hydrogen Bonding Capacity: The N-H group of the aminooxy linker can act as a hydrogen bond donor. Comparing its activity to analogs where this is altered, such as the N-methylated analog (compound 15), can quantify the importance of this interaction. The hypothetical reduced activity of compound 15 suggests the N-H is a key interaction point.

Electronic Nature: The electronegativity of the oxygen and nitrogen atoms in the linker influences the electronic properties of the adjacent carbonyl and methylene (B1212753) groups.

Correlation of Structural Features with In Vitro Biological Activities

The data generated from the synthesis and biological testing of analogs provides the foundation for establishing clear correlations between specific structural features and the observed in vitro activity. These correlations are then used to build predictive models.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying various physicochemical properties (descriptors) of the molecules, a predictive model can be developed.

For a series of this compound analogs, a typical QSAR study would involve:

Data Set Preparation: A dataset of synthesized analogs with their corresponding in vitro biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, polar surface area.

3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the biological activity. A hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁(logP) + c₂(σ) + c₃(MR)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, logP represents lipophilicity, σ is the Hammett electronic parameter for phenyl ring substituents, and MR is the molar refractivity (a steric parameter).

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical methods such as leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of compounds.

A well-validated QSAR model can be invaluable for predicting the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. It is a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings.

Based on the SAR data from the analog studies, a pharmacophore model for this compound and its analogs can be constructed. For example, if the SAR data consistently shows that:

A substituted phenyl ring enhances activity.

The carboxylic acid is essential for activity.

The N-H of the aminooxy linker is important.

A potential pharmacophore model could be proposed, featuring:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the acetyl group.

A hydrogen bond donor feature from the N-H of the aminooxy linker.

A hydrogen bond acceptor/anionic feature from the carboxylic acid moiety.

This pharmacophore model serves as a 3D query that can be used to screen large virtual compound libraries to identify novel scaffolds that possess the required features for biological activity, even if they are structurally distinct from the original this compound template.

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govrsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms change.

Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.govnih.govnih.gov This method is widely used in drug discovery to predict how a small molecule like {[(Phenylacetyl)amino]oxy}acetic acid might interact with a specific protein target. youtube.com

The process involves placing the ligand in various positions and orientations within the binding site of the protein and calculating a "docking score" for each pose. The score is an estimation of the binding affinity. The results can identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov

Table 2: Hypothetical Docking Results of this compound with a Target Protein

ParameterResultInterpretation
Docking Score-8.2 kcal/molA lower score generally indicates a more favorable binding interaction.
Hydrogen Bonds3The ligand forms three hydrogen bonds with amino acid residues in the binding site.
Interacting ResiduesTYR84, SER122, ASN155The specific amino acids in the protein that are involved in binding the ligand.
Binding ModeThe phenyl group occupies a hydrophobic pocket, while the carboxyl and aminooxy groups form hydrogen bonds.A description of the predicted orientation and key interactions of the ligand in the binding site.

Note: The values and descriptions in this table are hypothetical and for illustrative purposes. Actual results would depend on the specific protein target and docking software used.

Predictive Modeling of Reactivity and Stability

Computational models can be developed to predict the reactivity and stability of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. mdpi.comwikipedia.orgpatsnap.comnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as their biological activity or stability. qsartoolbox.org

For this compound, a QSAR model could be developed to predict its stability under various conditions or to predict its potential activity against a particular biological target based on its structural features. acs.org These models often use descriptors derived from computational chemistry, such as electronic properties from DFT calculations or shape and size parameters. youtube.comrsc.orgcam.ac.ukacs.org

Analytical Method Development for Research Applications

Method Validation for Reproducibility and Accuracy in Research

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. It provides a high degree of assurance that the method will consistently produce results that are accurate and reliable. For research applications involving {[(Phenylacetyl)amino]oxy}acetic acid, a comprehensive validation process would encompass the determination of linearity and range, assessment of precision and accuracy, and the establishment of detection and quantitation limits.

Linearity and Range Determination

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

To establish the linearity for the analysis of this compound, a series of standard solutions of the compound at different known concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., absorbance for UV-Vis spectroscopy or peak area for chromatography) is then plotted against the corresponding concentration. A linear regression analysis is performed on the data.

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL)Instrument Response (e.g., Peak Area)
1.015,234
5.076,170
10.0151,987
25.0380,567
50.0758,990
75.01,139,543
100.01,521,034

The key parameters derived from this analysis are the coefficient of determination (R²) and the equation of the line (y = mx + c). An R² value close to 1.0 (typically >0.99) is considered indicative of good linearity. The established linear range would then define the concentrations over which the compound can be reliably quantified.

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For research purposes, repeatability and intermediate precision are the most commonly evaluated. This involves analyzing replicate samples of this compound at different concentration levels (e.g., low, medium, and high) within the linear range on the same day and on different days.

Accuracy is determined by analyzing samples with a known concentration of this compound (e.g., a certified reference material or a sample spiked with a known amount of the analyte) and comparing the measured value to the true value. The accuracy is often expressed as the percentage recovery.

Table 2: Example of Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
5.0< 2%< 3%98 - 102%
50.0< 1.5%< 2.5%99 - 101%
90.0< 1%< 2%99.5 - 100.5%

Acceptable limits for precision and accuracy can vary depending on the research application, but for many quantitative analyses, an RSD of less than 2-3% and recovery values between 98% and 102% are often targeted.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Several methods can be used to estimate the LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response (often determined from the y-intercepts of regression lines or the standard deviation of blank sample measurements).

S is the slope of the calibration curve.

For an analytical method for this compound, the LOD and LOQ would be determined by analyzing a series of blank samples and samples with very low concentrations of the analyte. These values are crucial for understanding the sensitivity of the method and its applicability to samples where the compound may be present at trace levels.

Sample Preparation Techniques for In Vitro Matrices

The analysis of this compound in in vitro matrices, such as cell culture media or enzyme reaction buffers, requires appropriate sample preparation to remove interfering substances and concentrate the analyte. The choice of technique depends on the nature of the matrix and the analytical method being used.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. After centrifugation, the supernatant containing this compound can be directly injected into a chromatographic system or further processed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An appropriate organic solvent would be chosen to selectively extract this compound from the aqueous in vitro matrix.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. A cartridge containing a solid adsorbent is used to retain either the analyte of interest or the interfering components of the matrix. For this compound, a reversed-phase (e.g., C18) or an ion-exchange SPE cartridge could be employed, depending on the pH of the sample and the pKa of the compound. The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.

Table 3: Comparison of Sample Preparation Techniques for this compound in In Vitro Matrices

TechniqueAdvantagesDisadvantages
Protein Precipitation Fast, simple, inexpensiveNon-selective, may lead to matrix effects
Liquid-Liquid Extraction Good for separating compounds with different polaritiesCan be labor-intensive, may use large volumes of organic solvents
Solid-Phase Extraction High recovery and selectivity, can concentrate the analyteMore expensive and time-consuming than PPT

The selection of the optimal sample preparation method would involve evaluating factors such as recovery, removal of matrix effects, sample throughput, and cost.

Development of Specialized Assays for Biochemical Investigations

To investigate the biochemical properties and interactions of this compound, the development of specialized assays is often necessary. These assays are designed to be highly specific and sensitive, allowing for the study of the compound's effect on enzymes, receptors, or other biological targets.

For example, if this compound were being investigated as a potential enzyme inhibitor, an assay would be developed to measure the activity of the target enzyme in the presence and absence of the compound. This could involve:

Spectrophotometric or Fluorometric Assays: If the enzyme reaction produces a colored or fluorescent product, the rate of product formation can be monitored over time using a spectrophotometer or fluorometer. The inhibitory effect of this compound would be determined by measuring the decrease in the reaction rate at various concentrations of the compound.

Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the substrate and product of an enzymatic reaction. This allows for a direct measurement of the enzyme's activity and the determination of the inhibitory constant (Ki) for this compound.

Radiometric Assays: If a radiolabeled substrate is available, the enzyme activity can be measured by quantifying the amount of radiolabeled product formed. This is a highly sensitive method often used in biochemical research.

The development of such an assay would require careful optimization of various parameters, including buffer composition, pH, temperature, substrate concentration, and enzyme concentration, to ensure that the assay is robust and provides meaningful data on the biochemical activity of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling further study of {[(Phenylacetyl)amino]oxy}acetic acid and its derivatives. Drawing inspiration from established methods for analogous compounds, several novel synthetic pathways can be envisioned. A key strategy involves the protection of the amino group of aminooxyacetic acid (AOAA) with a Boc group to form a key intermediate. This can then undergo a substitution reaction with various brominated or chlorinated reagents to generate different esters. nih.gov

One potential approach involves the acylation of an aminooxyacetic acid derivative with phenylacetyl chloride. This reaction would directly form the desired amide linkage. The choice of solvent and base would be critical to optimize the reaction yield and minimize side reactions. A second approach could involve a coupling reaction between phenylacetic acid and an aminooxyacetic acid ester, facilitated by a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like N-hydroxysuccinimide (HOBt). researchgate.net This method is commonly used in peptide synthesis and could be adapted for the formation of the amide bond in this compound.

Furthermore, solid-phase peptide synthesis (SPPS) techniques could be employed, particularly for the creation of a library of related compounds. researchgate.nettaylorandfrancis.com In this approach, an aminooxyacetic acid derivative could be anchored to a solid support, followed by the coupling of phenylacetic acid. This methodology would allow for the rapid synthesis of a diverse set of analogs for structure-activity relationship (SAR) studies.

Table 1: Proposed Synthetic Pathways for this compound

Pathway Reactant 1 Reactant 2 Key Reagents Potential Advantages
Acylation Phenylacetyl chloride Aminooxyacetic acid derivative Base (e.g., triethylamine) Direct formation of the amide bond.
Peptide Coupling Phenylacetic acid Aminooxyacetic acid ester DCC, HOBt High coupling efficiency, mild reaction conditions.
Solid-Phase Synthesis Phenylacetic acid Resin-bound aminooxyacetic acid derivative Standard SPPS reagents Amenable to high-throughput synthesis of analogs.

Advanced Mechanistic Investigations (In Vitro)

Understanding the mechanism of action of this compound at the molecular level is crucial for its development as a potential therapeutic agent. Given that aminooxyacetic acid is a known inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, a primary focus of in vitro studies would be to investigate whether this compound retains this activity. wikipedia.org PLP-dependent enzymes play vital roles in amino acid metabolism, and their inhibition can have significant physiological effects. wikipedia.org

Initial mechanistic studies would involve enzyme inhibition assays using a panel of purified PLP-dependent enzymes, such as GABA-transaminase (GABA-T) and aspartate aminotransferase. wikipedia.org These assays would determine the inhibitory potency (IC50) and specificity of the compound. Further investigations could employ kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Another important avenue for mechanistic investigation stems from the observation that aminooxyacetic acid can impair mitochondrial energy metabolism by blocking the malate-aspartate shuttle. wikipedia.orgnih.gov In vitro studies using isolated mitochondria could assess the impact of this compound on mitochondrial respiration and ATP production. nih.gov Such studies would provide insights into the potential for off-target effects related to cellular bioenergetics.

Integration with High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of this compound against a wide range of molecular targets and cellular pathways. nih.govresearchgate.net The development of robust and miniaturized assays is key to the successful implementation of HTS campaigns.

A variety of HTS assays could be employed to explore the biological activity of this compound. For instance, cell-based assays using reporter gene technology could be used to identify compounds that modulate specific signaling pathways. Enzyme-based assays in a high-throughput format could be used to screen large libraries of compounds for inhibitory activity against specific enzymes of interest.

The structural similarity of this compound to aminooxyacetic acid, a known inhibitor of cystathionine β-synthase (CBS), suggests that this enzyme could be a relevant target. nih.govnih.gov Upregulation of CBS has been implicated in the pathophysiology of certain cancers, making it an attractive target for anti-cancer drug development. nih.govnih.gov An HTS campaign could be designed to identify derivatives of this compound with potent and selective inhibitory activity against CBS.

Table 2: Potential Biological Targets for High-Throughput Screening

Target Class Specific Examples Rationale
PLP-Dependent Enzymes GABA-transaminase, Aspartate aminotransferase Based on the known activity of the aminooxyacetic acid moiety. wikipedia.org
Transsulfuration Pathway Enzymes Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) Analogy to aminooxyacetic acid, a known inhibitor. nih.gov
G-Protein Coupled Receptors (GPCRs) Orphan GPCRs To identify novel signaling pathways modulated by the compound.
Kinases Various kinase families Broad screening to uncover unexpected anti-proliferative or anti-inflammatory activities.

Development of Advanced Analytical Techniques for Complex Mixtures

The ability to accurately and sensitively detect and quantify this compound in complex biological matrices is essential for preclinical and clinical development. The development of advanced analytical techniques is therefore a critical area of future research.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice for the analysis of this compound in biological samples such as plasma, urine, and tissue homogenates. The development of a robust HPLC method would involve optimizing the stationary phase, mobile phase composition, and gradient elution to achieve efficient separation of the analyte from endogenous matrix components.

A tandem mass spectrometry (MS/MS) method, such as selected reaction monitoring (SRM), would provide the high selectivity and sensitivity required for quantitative analysis at low concentrations. The development of an SRM method would involve the selection of precursor and product ion transitions that are specific to this compound. The use of a stable isotope-labeled internal standard would be crucial for accurate quantification.

Table 3: Advanced Analytical Techniques for this compound

Technique Application Key Parameters to Optimize
HPLC-UV Initial method development, purity assessment of synthetic batches. Stationary phase, mobile phase, flow rate, detection wavelength.
LC-MS/MS (SRM) Quantitative analysis in biological matrices (e.g., plasma, tissue). Precursor/product ion transitions, collision energy, chromatography conditions.
High-Resolution Mass Spectrometry (HRMS) Metabolite identification and structural elucidation. Mass accuracy, resolution, fragmentation analysis.

Q & A

Q. What synthetic strategies are recommended for {[(Phenylacetyl)amino]oxy}acetic acid, and how can reaction parameters be optimized?

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Structural characterization should combine:
  • NMR Spectroscopy : ¹H NMR to identify aromatic protons (δ 7.2–7.8 ppm) and the aminooxy-acetic acid backbone (δ 3.8–4.2 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (expected m/z ~209.2 [M+H]⁺ for C₁₀H₁₁NO₄) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (N–O stretch) .
    Cross-validation with HPLC (C18 column, 0.1% TFA/ACN mobile phase) ensures purity (>95%) .

Advanced Research Questions

Q. How does the electronic nature of the phenyl group in this compound influence its reactivity in biological systems?

  • Methodological Answer : Electron-donating substituents (e.g., –OCH₃) on the phenyl ring enhance resonance stabilization, potentially increasing metabolic stability. Conversely, electron-withdrawing groups (e.g., –NO₂) may reduce bioavailability by altering solubility. highlights environmental factors (pH, temperature) affecting stability, suggesting that substituent effects should be studied under physiologically relevant conditions (pH 7.4, 37°C) . Computational modeling (DFT for charge distribution) and in vitro assays (e.g., hepatic microsome stability tests) are recommended to quantify these effects .

Q. What statistical approaches resolve contradictions in metabolic stability data across different in vivo models?

  • Methodological Answer : Contradictions may arise from species-specific enzyme expression or assay conditions. Use:
  • Principal Component Analysis (PCA) : To identify outliers or clustering in datasets (e.g., plasma half-life vs. hepatic clearance rates) .

  • ANOVA with post-hoc tests (e.g., Newman-Keuls) : Compare means across models (rodent vs. primate) and adjust for covariates like dosing regimen .
    demonstrates amino oxyacetic acid’s blood-brain barrier interactions, emphasizing the need for multivariate regression to account for tissue-specific variables .

    • Data Table :
Statistical MethodApplicationKey OutputReference
PCAReduce dimensionality in metabolic datasetsComponent loadings for stability factors
Hierarchical ClusteringGroup models by metabolic similarityDendrogram of clearance profiles

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities to targets like GABA transaminase (). Parameterize force fields using quantum mechanical data (B3LYP/6-31G*) for the aminooxy-acetic acid moiety. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.